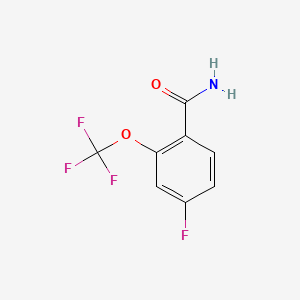

4-Fluoro-2-(trifluoromethoxy)benzamide

Overview

Description

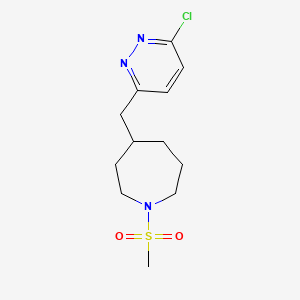

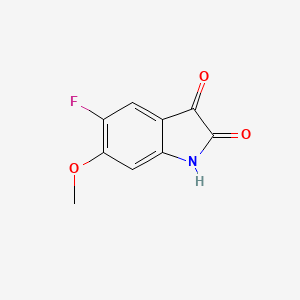

4-Fluoro-2-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.13 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Catalytic Fluorination in Medicinal Chemistry

Wang et al. (2009) discuss a palladium-catalyzed ortho-fluorination process crucial for medicinal chemistry and synthesis. This method involves the conversion of triflamide into various synthetically useful functional groups, highlighting the role of fluorination in developing pharmaceutical compounds (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Carmellino et al. (1994) explored the antimicrobial properties of fluoro and trifluoromethyl derivatives, including benzamides. Their research shows significant activity against fungi and Gram-positive microorganisms, indicating potential applications in antimicrobial treatments (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) report the synthesis of various fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, via rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate. These findings demonstrate the role of fluorinated compounds in diverse synthetic applications (Wu et al., 2017).

Study of Fluorination Reactions

Mori and Morishima (1994) investigated fluorination reactions in various benzamides, contributing to the understanding of fluorination mechanisms and their implications in synthetic chemistry (Mori & Morishima, 1994).

Alkenylation of Benzamides

Cui et al. (2023) explored the synthesis of difluorinated compounds through a rhodium-catalyzed alkenylation process, indicating the growing importance of fluorinated molecules in industrial applications (Cui, Qu, Yi, Sun, Hu, Guo, Jin, Chen, Wong, & Wu, 2023).

Characterization of H-Bonds with Organic Fluorine

Panini and Chopra (2014) investigated the nature of short H-bonds with organic fluorine, offering insights into the structural and bonding properties of fluorinated benzamides, which could impact their use in various scientific applications (Panini & Chopra, 2014).

Mechanistic Studies in Fluorocyclization

Yan et al. (2016) conducted studies to understand the mechanism of fluorocyclization in benzamides, contributing to the development of novel reactions and synthesis pathways involving fluorine (Yan, Zhou, Xue, & Cheng, 2016).

UV-Visible Spectral Shifts and Photoresponsive Behavior

Praveen and Ojha (2012) analyzed the photoresponsive behavior and UV-visible spectral shifts of fluorinated compounds, providing essential data for enhancing the UV stability of molecules, which is crucial in materials science (Praveen & Ojha, 2012).

Safety and Hazards

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJBQYPDEXYTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271554 | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-41-1 | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)